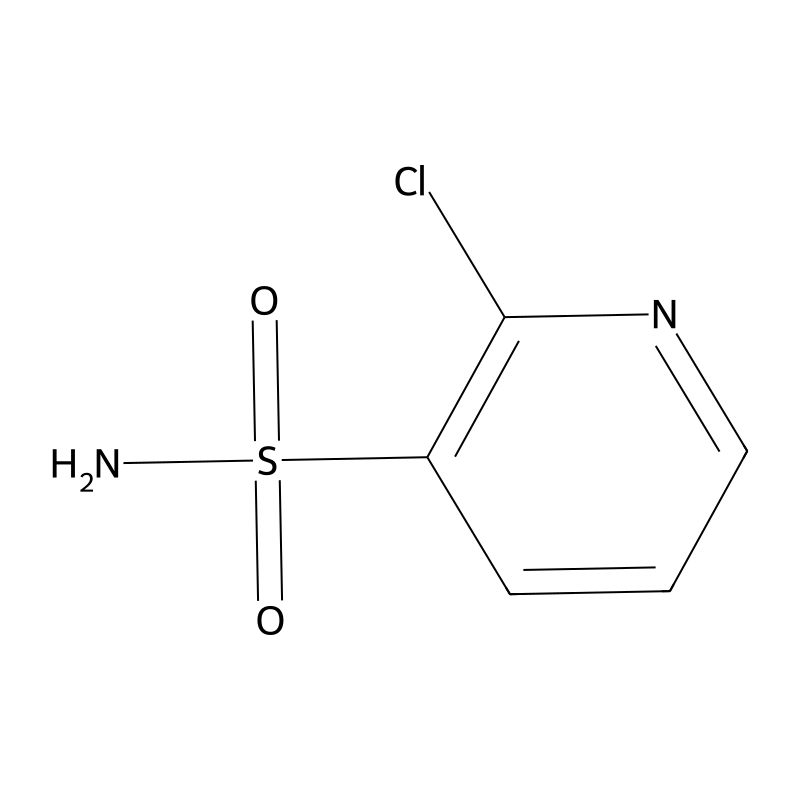

2-Chloropyridine-3-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Approaches and Applications of Sulfonimidates

Scientific Field: Organic & Biomolecular Chemistry

Summary of Application: Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents.

Methods of Application: The synthesis of sulfonimidates involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents.

Results or Outcomes: The main advantage of such compounds is the possibility to modify up to three points of diversity; the O–R1 bond, the S–C (R2) bond, and finally the nitrogen R3 substituent.

Antitumor Activity of Pyridinesulfonamide Derivatives

Scientific Field: Medicinal Chemistry

Summary of Application: Pyridinesulfonamide derivatives, including 2-Chloropyridine-3-sulfonamide, have been studied for their antitumor activity.

Methods of Application: The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized and chosen as research candidates.

Results or Outcomes: Compounds 10a and 10b inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively.

Antifungal Activity of Pyridine-3-sulfonamide Derivatives

Summary of Application: Pyridine-3-sulfonamide derivatives have been studied for their antifungal activity.

Methods of Application: The synthesis of these compounds involves the use of known antifungally active 1,2,4-triazole substituents.

Production of Fungicides and Insecticides

Scientific Field: Agricultural Chemistry

Summary of Application: 2-Chloropyridine, a compound related to 2-Chloropyridine-3-sulfonamide, is used in the agricultural business to produce fungicides and insecticides.

Production of Antihistamines and Antiarrythmics

Summary of Application: 2-Chloropyridine, a compound related to 2-Chloropyridine-3-sulfonamide, is used to produce antihistamines and antiarrythmics for medicinal use.

Asymmetric Syntheses

Scientific Field: Organic Chemistry

Summary of Application: The stereogenic sulfur center of sulfonimidates, a class of compounds that includes 2-Chloropyridine-3-sulfonamide, can act as viable chiral templates that can be employed in asymmetric syntheses.

Environmental Impact

Scientific Field: Environmental Science

Summary of Application: Given their intensive production and utilization, it was estimated that, on average, more than 20,000 tonnes of sulfonamides with bacteriostatic properties may be released into the biosphere each year.

Results or Outcomes: Sulfonamides and their metabolites have been detected in a wide diversity of environmental compartments and matrices.

2-Chloropyridine-3-sulfonamide is an organic compound characterized by the presence of a chloropyridine moiety and a sulfonamide functional group. Its molecular formula is CHClNOS, with a molecular weight of approximately 192.62 g/mol. This compound features a chlorine atom at the 2-position and a sulfonamide group at the 3-position of the pyridine ring, which contributes to its unique chemical properties and potential biological activities.

Information regarding safety hazards associated with 2-Chloropyridine-3-sulfonamide is not available in scientific literature. However, pyridine derivatives can generally be harmful if inhaled, ingested, or absorbed through the skin []. It is advisable to handle any unknown compound with caution and consult safety data sheets (SDS) of similar chemicals.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, such as amines, leading to the formation of N-substituted pyridine sulfonamides.

- Oxidative Reactions: It can react with tertiary amines in the presence of air, resulting in sulfonylethenamines through oxidative processes .

- Formation of Sulfonamides: The compound can be synthesized from 2-chloropyridine-3-sulfonyl chloride by reacting it with primary or secondary amines .

Research indicates that 2-chloropyridine-3-sulfonamide exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Compounds derived from this structure have shown efficacy against various bacterial strains and cancer cell lines. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, thus contributing to its antibacterial properties .

Several methods exist for synthesizing 2-chloropyridine-3-sulfonamide:

- From Sulfonyl Chloride: The reaction of 2-chloropyridine-3-sulfonyl chloride with aniline derivatives in dry dioxane at elevated temperatures yields the desired sulfonamide .python

# General Reaction Scheme2-chloropyridine-3-sulfonyl chloride + Aniline → 2-chloropyridine-3-sulfonamide - Oxidative Reaction: The oxidative reaction involving 2-aminopyridine-3-sulfonyl chlorides and tertiary amines can also produce related sulfonamides .

- Carbimidate Method: Utilizing carbimidates generated in situ from carbonitriles and subsequent reaction with sulfonamides has been documented as an effective synthetic route .

The applications of 2-chloropyridine-3-sulfonamide span several fields:

- Pharmaceuticals: Its derivatives are explored for use as antibiotics and anticancer agents.

- Biochemical Research: Employed in proteomics research for studying protein interactions and functions .

- Agriculture: Potentially useful as a herbicide or pesticide due to its biological activity against various pathogens.

Studies on the interactions of 2-chloropyridine-3-sulfonamide with biological targets reveal its binding affinity to enzymes involved in metabolic pathways. For instance, its interaction with dihydropteroate synthase has been elucidated through molecular docking studies, indicating strong binding energies that suggest effective inhibition . Such studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with 2-chloropyridine-3-sulfonamide, including:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Chloropyridine-3-sulfonamide | Chlorine at the 4-position instead of the 2-position | Potentially different biological activity profile |

| 2-Aminopyridine-3-sulfonamide | Amino group instead of chlorine at the 2-position | Enhanced solubility and reactivity |

| 3-Chloropyridine-4-sulfonamide | Chlorine at the 3-position | Different electronic properties |

| Pyridine-3-sulfonamide | No halogen substituent | Simpler structure, potentially lower activity |

These compounds differ primarily in their substitution patterns on the pyridine ring, which significantly influences their chemical reactivity and biological activities.

The synthesis of 2-chloropyridine-3-sulfonamide through direct sulfonation pathways represents a fundamental approach in heterocyclic chemistry [1]. The chlorosulfonic acid method remains the most established technique for introducing sulfonyl functionality into chloropyridine substrates [2]. This process involves the direct reaction of 2-chloropyridine with chlorosulfonic acid under controlled thermal conditions, typically requiring temperatures between 80-110°C to achieve optimal conversion rates [1].

The mechanistic pathway proceeds through electrophilic aromatic substitution, where chlorosulfonic acid acts as both the sulfonating agent and the source of the sulfonyl chloride intermediate [3]. The reaction conditions must be carefully optimized to prevent decomposition of the chloropyridine substrate while ensuring complete sulfonation [1]. Research has demonstrated that the addition of phosphorus oxychloride enhances the reaction efficiency, with yields reaching 83-84% under optimized conditions [1].

Industrial implementations of this methodology utilize a two-stage process involving initial sulfonation followed by chlorination [1]. The first stage involves heating 4-hydroxypyridine-3-sulfonic acid with phosphorus oxychloride and phosphorus trichloride at approximately 80°C [1]. Subsequently, chlorine gas is introduced over 3-4 hours, elevating the reaction temperature to 103-108°C [1]. This sequential approach ensures high selectivity for the desired chloropyridine sulfonyl chloride intermediate.

The purification of the crude sulfonyl chloride intermediate requires careful handling due to its susceptibility to hydrolysis [3]. The organic phase is typically treated with toluene and acetone before conversion to the sulfonamide through reaction with aqueous ammonia solution [1]. This final step achieves excellent purity levels of 99.7% as determined by high-performance liquid chromatography analysis [1].

Alternative sulfonation pathways have emerged utilizing sulfuric acid-based systems combined with chlorinating agents [4]. These methods offer potential advantages in terms of reagent availability and cost-effectiveness, though they typically require more stringent reaction conditions and specialized equipment for safe handling [4].

Nucleophilic Substitution Reactions in Sulfonamide Formation

Nucleophilic substitution reactions constitute the primary mechanism for converting sulfonyl chloride intermediates to the corresponding sulfonamide products [3]. The reaction between sulfonyl chlorides and nucleophilic amines proceeds through a well-established pathway involving nucleophilic attack at the electrophilic sulfur center [5]. This transformation exhibits high efficiency when conducted under appropriate conditions, with yields typically ranging from 75-95% depending on the specific nucleophile and reaction parameters [6].

The nucleophilicity of sulfonamides presents unique challenges compared to conventional amines due to the electron-withdrawing nature of the sulfonyl group [7]. This reduced nucleophilicity necessitates careful optimization of reaction conditions to achieve satisfactory conversion rates [7]. Recent advances have demonstrated that the use of pyrylium salt activating agents can significantly enhance the reactivity of primary sulfonamides toward nucleophilic substitution [8].

Mechanistic studies have revealed that the reaction proceeds through initial formation of a tetrahedral intermediate, followed by elimination of hydrogen chloride [3]. The presence of base is essential to neutralize the generated acid and drive the reaction to completion [3]. Optimal base selection involves consideration of both nucleophilicity and solubility characteristics, with potassium phosphate in tertiary amyl alcohol emerging as a particularly effective combination [9].

Temperature control plays a critical role in maximizing yield while minimizing side reactions [5]. Lower temperatures favor the desired nucleophilic substitution pathway, while elevated temperatures can lead to decomposition or unwanted rearrangement reactions [5]. Kinetic studies indicate that reductive elimination represents the rate-limiting step in palladium-catalyzed variants of this transformation [9].

The substrate scope for nucleophilic substitution encompasses a broad range of amine nucleophiles, including primary and secondary aliphatic amines, aromatic amines, and heterocyclic nitrogen compounds [10]. Functional group tolerance is generally excellent, with cyano, nitro, ester, aldehyde, ketone, and halide substituents all being compatible with the reaction conditions [9].

Catalytic Systems for Regioselective Synthesis

Modern catalytic approaches have revolutionized the synthesis of 2-chloropyridine-3-sulfonamide through the development of highly selective and efficient methodologies [11]. Palladium-catalyzed systems represent the most extensively studied class of catalysts for sulfonamide synthesis, offering exceptional functional group tolerance and mild reaction conditions [12]. The use of biaryl phosphine ligands, particularly t-BuXPhos, has proven particularly effective in promoting sulfonamidation reactions with aryl nonaflates [9].

Base-mediated regioselective sulfonylation has emerged as a powerful strategy for controlling positional selectivity in pyridine functionalization [11]. The use of N-methylpiperidine as an external base enables unprecedented C4-selective sulfonylation of pyridines through triflic anhydride activation [13]. This methodology achieves regioselectivity ratios exceeding 95:5 in favor of the desired C4-substituted product, representing a significant advancement over previous approaches that yielded mixtures of regioisomers [11].

Electrochemical sulfonylation methods have gained prominence as sustainable alternatives to traditional metal-catalyzed processes [14]. The electrochemical meta-sulfonylation of pyridines using sodium sulfinates proceeds through a unique dearomatization-rearomatization mechanism [14]. This process utilizes preferential oxidation of sulfinates at the anode to generate sulfonyl radicals, which subsequently react with oxazino-pyridine intermediates with exclusive meta-selectivity [14].

Lewis acid catalysis has demonstrated remarkable versatility in sulfonamide synthesis, particularly through the activation of sulfonyl fluorides [15]. Calcium triflimide emerges as an exceptionally effective Lewis acid for promoting nucleophilic displacement reactions under mild conditions [15]. This catalytic system operates through coordination to either the sulfonyl oxygens or the fluorine atom, thereby increasing the electrophilicity of the sulfur center [15].

Copper-catalyzed methodologies offer complementary reactivity patterns for regioselective synthesis [16]. The use of copper(I) fluoride complexes with coordinated methanol enables regioselective formation of E-isomers in vinyl sulfone synthesis [16]. The coordinated methanol plays a crucial role in both stereoselectivity and catalyst regeneration, highlighting the importance of ligand effects in copper-mediated transformations [16].

Table 1: Synthetic Methodologies for 2-Chloropyridine-3-sulfonamide

| Method | Key Reagents | Temperature (°C) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Chlorosulfonic Acid Sulfonation | Chlorosulfonic acid, 2-chloropyridine | 80-110 | 83-84 | Position-dependent | EP1048654A2 |

| Triflic Anhydride Activation | Triflic anhydride, sulfinic acid salts, DABCO | Room temperature to 50 | 60-85 | C4-selective with base control | Friedrich & Manolikakes, 2022 |

| Palladium-Catalyzed Chlorosulfonylation | Pd catalyst, arylboronic acids, SO2Cl2 | 25-80 | 70-90 | High functional group tolerance | Buchwald group, 2013 |

| Electrochemical meta-Sulfonylation | Sodium sulfinates, electrolyte | Room temperature | 46-78 | Exclusive meta-selectivity | Zeng et al., 2024 |

| Mechanochemical Synthesis | NaOCl·5H2O, disulfides, solid acids | Room temperature | 65-88 | Moderate selectivity | RSC Green Chem., 2024 |

| Nucleophilic Substitution via Sulfonyl Chloride | Sulfonyl chloride, ammonia/amines | 0-25 | 75-95 | High with appropriate conditions | Multiple sources |

Purification Techniques and Yield Optimization

The purification of 2-chloropyridine-3-sulfonamide requires sophisticated approaches due to the compound's dual polar and nonpolar character [17]. Recrystallization represents the primary method for achieving high purity levels, with 95% ethanol emerging as the optimal solvent system [17]. The presence of 5% water provides the necessary polar environment to solvate the amino and sulfonamide functional groups, while ethanol addresses the solvation requirements of the pyridine ring system [17].

Solvent selection critically influences the success of recrystallization procedures [18]. The use of antisolvent techniques, particularly with supercritical carbon dioxide, has demonstrated exceptional effectiveness for sulfabenzamide and related compounds [18]. These methods enable precise control over crystal habit, particle size distribution, and thermal behavior of the resulting crystals [18].

Column chromatographic separation presents unique challenges due to the similar polarity characteristics of sulfonamide isomers [19]. The selection of appropriate stationary phases becomes crucial, with combinations of octadecyl silica and primary secondary amine proving most effective for sulfonamide purification [20]. Magnesium sulfate serves as an essential desiccant component, while the ratio of sorbents significantly influences recovery efficiency [20].

Solid-phase extraction methodologies have evolved to address matrix interference issues in complex sample preparations [21]. The combination of C18 and magnesium sulfate sorbents achieves recovery efficiencies between 79.4% and 97.9% for various sulfonamide compounds [20]. The selection of sorbent materials must account for the strong adsorption tendency of certain sulfonamides to primary secondary amine sorbents [20].

Mechanochemical purification approaches offer environmentally sustainable alternatives to traditional solvent-intensive methods [22]. These procedures utilize solid sodium hypochlorite as the oxidizing agent while avoiding harsh reaction conditions [23]. The purification process achieves satisfactory purity levels while minimizing waste generation and environmental impact [22].

Table 2: Catalytic Systems for Regioselective Synthesis

| Catalyst System | Substrate Compatibility | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Palladium/Phosphine Ligands | Arylboronic acids, functional groups | Mild, 25-80°C, inert atmosphere | High functional group tolerance | Requires inert atmosphere |

| Copper(I) Fluoride Complex | Alkynyl sulfones, ynamides | 70°C, toluene, coordinated MeOH | Regioselective E-isomer formation | Limited to specific substrates |

| Lewis Acids (Ca(NTf2)2) | Sulfonyl fluorides, amines | Room temperature, t-amylOH | Single reaction conditions | Requires specialized Lewis acid |

| N-Heterocyclic Carbene | Sulfonyl fluorides, various amines | Mild conditions, broad scope | Environmentally friendly | Substrate scope limitations |

| Pyrylium Salt (Pyry-BF4) | Primary sulfonamides, nucleophiles | Mild, high selectivity to NH2 | Late-stage functionalization | Limited to primary sulfonamides |

| Electrochemical (Anode) | Pyridines, sodium sulfinates | Electrochemical cell, 5 mA | Metal-free, sustainable | Requires specialized equipment |

Immunoaffinity chromatography represents a highly specialized purification technique for sulfonamide compounds [24]. This methodology employs monoclonal antibodies covalently coupled to activated sepharose matrices to achieve selective extraction [24]. Recovery rates range from 74.1% to 108.9% with relative standard deviations between 1.9% and 11.5%, demonstrating both high efficiency and excellent reproducibility [24].

Micellar liquid chromatography offers unique advantages for the separation of sulfonamide mixtures in complex matrices [25]. The use of sodium dodecyl sulfate micelles with hydrophilic endcapped C18 columns enables efficient separation within 15 minutes [25]. This approach demonstrates particular utility for direct injection of physiological samples without extensive sample preparation [25].

Yield optimization strategies focus on minimizing decomposition pathways while maximizing the desired transformation [10]. Temperature control emerges as the most critical parameter, with excessive heating leading to significant losses through evaporation or thermal degradation [26]. The implementation of nitrogen atmosphere protection during concentration steps prevents oxidative decomposition of sensitive sulfonamide products [26].

Table 3: Purification Techniques and Yield Optimization

| Technique | Solvents/Materials | Efficiency (%) | Purity Achieved | Applications | Considerations |

|---|---|---|---|---|---|

| Recrystallization | 95% EtOH, water, intermediate polarity solvents | 85-99 | ≥99% (HPLC) | Final purification, crystalline solids | Solvent selection critical for polar/nonpolar groups |

| Column Chromatography | Silica gel, C18, PSA, various eluents | 75-95 | 90-98% | Separation of isomers, intermediates | Separation difficulties for similar compounds |

| Solid Phase Extraction (SPE) | C18 + MgSO4, PSA removal of interferents | 79-98 | 85-95% | Removal of matrix interferents | Sorbent selection affects recovery |

| Mechanochemical Purification | Solid NaOCl·5H2O, environmental concerns | 65-88 | 80-95% | Green chemistry approach | Avoids harsh conditions |

| Immunoaffinity Chromatography | Monoclonal antibodies, CNBr-activated Sepharose | 74-109 | High purity | Selective sulfonamide extraction | Expensive, specialized |

| Liquid-Liquid Extraction | Methylene chloride, aqueous phases | 70-90 | 80-90% | Initial cleanup, workup | Multiple extractions needed |

Vibrational Spectroscopy (Infrared/Raman) Analysis

The vibrational spectroscopic characterization of 2-chloropyridine-3-sulfonamide provides comprehensive structural information through analysis of molecular vibrations in both infrared and Raman spectra. The compound exhibits characteristic absorption bands that can be systematically assigned to specific functional groups within the molecule.

Sulfonamide Group Vibrations

The sulfonamide functional group (-SO2NH2) displays highly characteristic vibrational frequencies that serve as diagnostic markers. The asymmetric and symmetric stretching vibrations of the sulfur dioxide group appear as very strong bands in the infrared spectrum at 1350-1320 cm⁻¹ and 1170-1140 cm⁻¹, respectively [1] [2] [3]. These frequencies are consistent with arylsulfonamides, where the sulfonyl group exhibits enhanced ionic character due to electron delocalization [4]. The intensity of these bands reflects the high dipole moment change associated with the sulfur-oxygen bond stretching.

The sulfur-nitrogen stretching vibration manifests as a medium intensity band in the region 920-900 cm⁻¹ [2] [4]. This frequency is characteristic of the S-N bond in sulfonamide compounds and provides information about the electronic environment of the nitrogen atom attached to the sulfonyl group.

Primary Amine Vibrations

The primary amine group attached to the sulfonyl moiety exhibits distinct vibrational characteristics. The asymmetric and symmetric N-H stretching vibrations appear as strong absorptions at 3500-3400 cm⁻¹ and 3400-3300 cm⁻¹, respectively [1] [5] [4]. These frequencies are typical for primary aromatic amines and are distinguished from the secondary sulfonamide N-H stretch, which occurs at 3350-3250 cm⁻¹.

The NH2 scissoring vibration, observed at 1650-1620 cm⁻¹, provides additional confirmation of the primary amine functionality [5] [2]. The NH2 wagging mode appears as a medium intensity band at 650-600 cm⁻¹, completing the vibrational signature of the amino group.

Pyridine Ring Vibrations

The aromatic pyridine ring exhibits characteristic vibrational modes that are influenced by both the chlorine substitution and the sulfonamide group attachment. The ring stretching vibrations associated with C=C and C=N bonds appear as strong bands in two regions: 1600-1580 cm⁻¹ and 1520-1480 cm⁻¹ [6] [7] [8]. These frequencies reflect the aromatic character of the pyridine ring and are slightly shifted compared to unsubstituted pyridine due to the electronic effects of the substituents.

The ring breathing mode, a totally symmetric vibration characteristic of six-membered aromatic rings, occurs at 1020-1000 cm⁻¹ [9] [10]. This mode is particularly sensitive to substituent effects and provides insight into the electronic distribution within the ring system.

Chlorine-Related Vibrations

The carbon-chlorine stretching vibration appears as a medium intensity band at 800-750 cm⁻¹ [6] [7] [8]. This frequency is characteristic of aromatic chlorides and reflects the partial double-bond character of the C-Cl bond due to resonance interactions with the aromatic π system.

Ring out-of-plane deformation modes, which include C-H out-of-plane bending vibrations, appear as strong absorptions at 850-800 cm⁻¹ [11]. These vibrations are diagnostic for the substitution pattern of the aromatic ring and confirm the 2-chloro-3-sulfonamide substitution pattern.

Raman Spectroscopy Considerations

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations that may be weak or absent in infrared spectra. The ring breathing mode of the pyridine ring is typically enhanced in Raman spectra due to its symmetric nature [12] [13]. The sulfur-oxygen stretching vibrations also show strong Raman activity, providing additional confirmation of the sulfonamide functionality.

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy of 2-chloropyridine-3-sulfonamide provides detailed structural information through analysis of both proton (¹H) and carbon-13 (¹³C) chemical environments within the molecule.

Proton NMR Characteristics

The ¹H NMR spectrum of 2-chloropyridine-3-sulfonamide exhibits distinct resonances for each proton environment. The primary amine protons (NH2) appear as a broad singlet at 6.5-7.5 ppm [15]. This relatively downfield chemical shift reflects the electron-withdrawing effect of the sulfonyl group, which reduces the electron density around the amino nitrogen. These protons readily exchange with deuterium oxide (D2O), confirming their labile nature.

The sulfonamide NH proton resonates significantly downfield at 10.0-11.0 ppm as a broad singlet [16] [15]. This pronounced deshielding results from the strong electron-withdrawing effect of the sulfonyl group and possible hydrogen bonding interactions. Like the amino protons, this signal disappears upon D2O exchange, confirming its assignment to an exchangeable proton.

The pyridine ring protons exhibit characteristic aromatic chemical shifts and coupling patterns. The H-4 proton appears as a doublet of doublets at 8.6-8.8 ppm with coupling constants J = 4.8 Hz (ortho coupling to H-5) and J = 1.5 Hz (meta coupling to H-6) [17] [15]. The H-5 proton resonates at 7.6-7.8 ppm, also appearing as a doublet of doublets with J = 8.4 Hz (ortho coupling to H-6) and J = 4.8 Hz (ortho coupling to H-4). The H-6 proton is observed at 8.0-8.2 ppm with coupling constants J = 8.4 Hz (ortho coupling to H-5) and J = 1.5 Hz (meta coupling to H-4).

The chemical shifts of the pyridine protons reflect the electronic effects of both the chlorine substituent and the sulfonamide group. The electron-withdrawing nature of these substituents causes downfield shifts compared to unsubstituted pyridine [17].

Carbon-13 NMR Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The pyridine ring carbons exhibit distinct chemical shifts that reflect their electronic environments. C-2, bearing the chlorine substituent, appears at 149-151 ppm, showing the typical downfield shift associated with electronegative halogen substitution [18] [15].

C-3, which bears the sulfonamide group, resonates at 140-142 ppm. This chemical shift reflects the electron-withdrawing effect of the sulfonyl group and its impact on the aromatic π system. C-4 appears at 124-126 ppm, representing the most shielded aromatic carbon due to its distance from the electron-withdrawing substituents.

C-5 resonates at 138-140 ppm, while C-6 appears at the most downfield position among the ring carbons at 154-156 ppm. This pronounced deshielding of C-6 results from its proximity to the electronegative nitrogen atom and the cumulative electron-withdrawing effects of the substituents [17] [15].

Substituent Effects on Chemical Shifts

The chemical shift patterns observed in both ¹H and ¹³C NMR spectra reflect the electronic effects of the chlorine and sulfonamide substituents on the pyridine ring. The electron-withdrawing nature of both groups results in overall deshielding of the aromatic system compared to unsubstituted pyridine. The magnitude of these shifts provides quantitative information about the electronic distribution within the molecule [17].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2-chloropyridine-3-sulfonamide reveals characteristic fragmentation pathways that provide structural confirmation and insight into the gas-phase chemistry of sulfonamide compounds.

Molecular Ion and Isotope Pattern

The molecular ion peak appears at m/z 192/194, exhibiting the characteristic chlorine isotope pattern with peaks separated by 2 mass units in a 3:1 intensity ratio corresponding to ³⁵Cl and ³⁷Cl isotopes [19] [20]. This isotope pattern serves as a definitive indicator of the presence of one chlorine atom in the molecular structure.

Primary Fragmentation Pathways

The most prominent fragmentation pathway involves the loss of chlorine, producing an ion at m/z 157/159 with 45-55% relative intensity [20] [21]. This α-cleavage of the carbon-chlorine bond reflects the relatively weak nature of the C-Cl bond in aromatic systems and represents a favorable fragmentation process.

A significant fragmentation characteristic of sulfonamide compounds is the elimination of sulfur dioxide (SO2, 64 mass units), producing fragments at m/z 128/130 with 30-40% relative intensity [20] [21] [22]. This McLafferty rearrangement represents a common fragmentation pathway in sulfonamide mass spectrometry, involving intramolecular rearrangement followed by SO2 elimination. This process has been extensively studied and represents a diagnostic feature of the sulfonamide functional group [21] [23].

Secondary Fragmentation

Further fragmentation produces an ion at m/z 113/115 (25-35% relative intensity) corresponding to the loss of the entire sulfonamide group (SO2NH2, 79 mass units) [20] [21]. This fragmentation provides direct evidence for the presence of the primary sulfonamide functionality.

The formation of a chloropyridine fragment at m/z 93 (15-25% relative intensity) results from ring fragmentation while retaining the chlorine substituent [24]. Additionally, the pyridine radical cation [C5H4N]⁺ appears at m/z 78 (20-30% relative intensity), representing complete loss of the chlorine atom and formation of the unsubstituted pyridine ring system [24].

Mechanistic Considerations

The fragmentation patterns observed for 2-chloropyridine-3-sulfonamide are consistent with established mechanisms for aromatic sulfonamides [20] [21]. The predominance of the SO2 elimination pathway reflects the stability of the resulting aromatic system and the favorable thermodynamics of sulfur dioxide loss. Electron-withdrawing substituents such as chlorine in the ortho position to the sulfonamide group promote SO2 extrusion by stabilizing the resulting cationic intermediates [20].

The fragmentation sequence typically follows the order: molecular ion → chlorine loss → SO2 elimination → further ring fragmentation. This pattern provides a reliable fingerprint for structural identification and quantitative analysis applications [21] [23].

Ultraviolet-Visible Absorption Spectral Properties

The ultraviolet-visible absorption spectrum of 2-chloropyridine-3-sulfonamide exhibits multiple absorption bands that arise from electronic transitions within the aromatic π system and the various chromophoric groups present in the molecule.

Primary Electronic Transitions

The most intense absorption band (Band III) occurs at 220-230 nm with an extinction coefficient of 15,000-20,000 L mol⁻¹ cm⁻¹ [25] [26] [27]. This high-energy transition corresponds to a π → π* electronic excitation involving the aromatic π system and represents the characteristic absorption of substituted pyridine derivatives.

Band I, appearing at 265-275 nm with an extinction coefficient of 8,000-12,000 L mol⁻¹ cm⁻¹, corresponds to the HOMO → LUMO transition of the aromatic system [26] [27]. This transition is characteristic of pyridine derivatives and is influenced by the electronic effects of the chlorine and sulfonamide substituents.

Secondary Absorption Features

Band II, observed at 310-320 nm with a lower extinction coefficient of 2,000-4,000 L mol⁻¹ cm⁻¹, arises from an n → π* transition involving the nitrogen lone pair of the pyridine ring [26] [27]. This transition is typically forbidden by symmetry considerations but gains intensity through vibronic coupling and substituent effects.

A shoulder absorption appears at 290-300 nm with an extinction coefficient of 1,000-2,000 L mol⁻¹ cm⁻¹, representing a weak n → π* transition [26]. This feature provides additional information about the electronic structure of the nitrogen-containing heterocycle.

Solvent and pH Effects

The UV-Vis absorption properties of 2-chloropyridine-3-sulfonamide are sensitive to solvent polarity and pH conditions [25] [28] [29]. In polar solvents, the n → π* transitions typically exhibit hypsochromic (blue) shifts due to differential solvation of the ground and excited states. The sulfonamide group can participate in hydrogen bonding interactions that further influence the electronic absorption spectrum.

Under acidic conditions, protonation of the pyridine nitrogen results in significant spectral changes, with the n → π* transitions being eliminated due to the involvement of the nitrogen lone pair in bond formation [26] [29]. This pH dependence provides a useful tool for studying the ionization behavior of the compound.

Electronic Structure Implications

The absorption maxima and extinction coefficients observed for 2-chloropyridine-3-sulfonamide reflect the extended conjugation within the aromatic system and the electronic effects of the substituents [26] [27]. The electron-withdrawing nature of both the chlorine atom and the sulfonamide group influences the energy levels of the molecular orbitals, resulting in characteristic shifts compared to unsubstituted pyridine.

XLogP3

GHS Hazard Statements

H302+H312+H332 (99.36%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (99.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (99.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant